molecular formula C7H7ClO2 B8324161 1-(5-Chloromethyl-furan-2-yl)-ethanone

1-(5-Chloromethyl-furan-2-yl)-ethanone

Cat. No. B8324161
M. Wt: 158.58 g/mol
InChI Key: MQHXQESJJJVGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloromethyl-furan-2-yl)-ethanone is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
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properties

Product Name

1-(5-Chloromethyl-furan-2-yl)-ethanone

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

1-[5-(chloromethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H7ClO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

MQHXQESJJJVGNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-(5-hydroxymethyl-furan-2-yl)-ethanone (2.00 g, 14.27 mmol) in dry CH2Cl2 (29 mL) was treated at 0° C. with Et3N (2.58 mL, 18.55 mmol) followed by DMAP (178 mg, 1.43 mmol) and Ms-Cl (1.33 mL, 17.13 mmol). After stirring at rt for 3 h, the reaction was quenched with water. The layers were separated and the aq. layer extracted with CH2Cl2 (3×). The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give crude 1-(5-chloromethyl-furan-2-yl)-ethanone as a brown oil. Part of this crude material (2.33 g, 14.72 mmol) was dissolved in dry DMF (50 mL) and treated with NaN3 (2.90 g, 44.16 mmol) at 80° C. for 24 h. The reaction mixture was then cooled down to rt and partitioned between EA and water. The layers were separated and the aq. layer extracted with EA (1×). The combined org. extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give crude 1-(5-azidomethyl-furan-2-yl)-ethanone as a brown oil. LC-MS-conditions 02: tR=0.81 min; [M+AcCN+H]+=207.50.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.33 mL
Type
reactant
Reaction Step Three
Name
Quantity
178 mg
Type
catalyst
Reaction Step Four

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